molecular formula C17H31NO2 B11649023 (4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate CAS No. 351336-23-7

(4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate

Cat. No.: B11649023
CAS No.: 351336-23-7
M. Wt: 281.4 g/mol
InChI Key: BFSVLWJOPCYXNM-UHFFFAOYSA-N
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Description

(4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate is an organic compound with the molecular formula C17H31NO2 It is a derivative of cyclohexane and piperidine, featuring a tert-butyl group attached to the cyclohexane ring and a piperidin-1-ylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate typically involves the esterification of 4-tert-butylcyclohexanol with piperidineacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the piperidin-1-ylacetate moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of 4-tert-butylcyclohexanone or 4-tert-butylcyclohexanoic acid.

    Reduction: Formation of 4-tert-butylcyclohexyl alcohol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating receptor-ligand interactions and enzyme-substrate specificity.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexyl acetate: A structurally related compound with similar chemical properties.

    Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: Another related compound with a different functional group.

    Cyclohexanol, 4-tert-butyl-, acetate: A similar compound with a different ester group.

Uniqueness

(4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate is unique due to the presence of both the tert-butyl group and the piperidin-1-ylacetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

351336-23-7

Molecular Formula

C17H31NO2

Molecular Weight

281.4 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 2-piperidin-1-ylacetate

InChI

InChI=1S/C17H31NO2/c1-17(2,3)14-7-9-15(10-8-14)20-16(19)13-18-11-5-4-6-12-18/h14-15H,4-13H2,1-3H3

InChI Key

BFSVLWJOPCYXNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CN2CCCCC2

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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